molecular formula C13H16ClN3O6S B2461669 Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate CAS No. 873671-24-0

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate

Cat. No.: B2461669
CAS No.: 873671-24-0
M. Wt: 377.8
InChI Key: JKVSAGFVLQQYDY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H16ClN3O6S It is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazine. The intermediate is then reacted with ethyl chloroformate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 4-((4-chloro-3-aminophenyl)sulfonyl)piperazinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylic acid.

Scientific Research Applications

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates, while the sulfonyl group can participate in covalent bonding with target proteins, leading to biological effects.

Comparison with Similar Compounds

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-((4-bromo-3-nitrophenyl)sulfonyl)piperazinecarboxylate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 4-((4-chloro-3-aminophenyl)sulfonyl)piperazinecarboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)morpholinecarboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.

Properties

IUPAC Name

ethyl 4-(4-chloro-3-nitrophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O6S/c1-2-23-13(18)15-5-7-16(8-6-15)24(21,22)10-3-4-11(14)12(9-10)17(19)20/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSAGFVLQQYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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